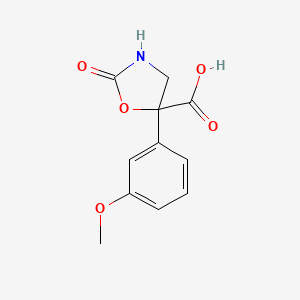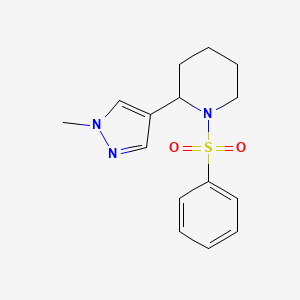
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine, also known as MPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may help to protect against oxidative damage in the brain. Additionally, it has been found to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine in lab experiments is its relatively low toxicity. It has been found to have a high LD50 value, indicating that it is relatively safe at therapeutic doses. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies could explore its mechanism of action and potential therapeutic benefits in these conditions. Additionally, research could investigate the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects.
Synthesemethoden
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine involves the reaction of 1-phenylsulfonylpiperidin-2-one with hydrazine hydrate, followed by the addition of methyl iodide. This results in the formation of this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)piperidine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-17-12-13(11-16-17)15-9-5-6-10-18(15)21(19,20)14-7-3-2-4-8-14/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTNRLQYWMRNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)
![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)
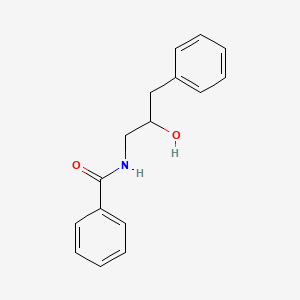
![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)
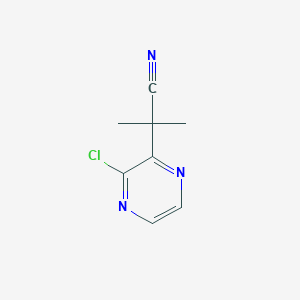
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)

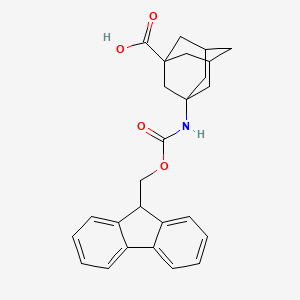
![3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2467796.png)
